(R)-(+)-1-Phenylethyl isocyanate

Chiral Analysis Gas Chromatography Hydroxy Fatty Acids

(R)-(+)-1-Phenylethyl isocyanate (CAS: 33375-06-3) is a chiral, non-racemic isocyanate compound widely employed as a derivatizing agent in analytical chemistry. It functions by reacting with nucleophilic functional groups, such as alcohols and amines, to form stable diastereomeric carbamate or urea derivatives.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 33375-06-3
Cat. No. B052802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-1-Phenylethyl isocyanate
CAS33375-06-3
Synonyms(R)-(1-Isocyanatoethyl)-benzene;  (+)-(R)-α-Phenethyl Isocyanate;  (+)-1-Phenylethyl Isocyanate;  (+)-α-Methylbenzyl Isocyanate;  (+)-α-Phenylethyl Isocyanate;  (R)-(+)-1-Phenethyl Isocyanate;  (R)-(+)-Alpha-methylbenzyl Isocyanate;  (R)-(+)-α-Methylbenzyl
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N=C=O
InChIInChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1
InChIKeyJJSCUXAFAJEQGB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(+)-1-Phenylethyl Isocyanate (CAS: 33375-06-3): Chiral Derivatization Reagent for Enantiomeric Excess Determination


(R)-(+)-1-Phenylethyl isocyanate (CAS: 33375-06-3) is a chiral, non-racemic isocyanate compound widely employed as a derivatizing agent in analytical chemistry. It functions by reacting with nucleophilic functional groups, such as alcohols and amines, to form stable diastereomeric carbamate or urea derivatives [1]. This derivatization step is critical for converting enantiomers into diastereomers, which can then be separated and quantified using conventional achiral chromatographic techniques, such as reversed-phase HPLC or capillary gas chromatography [2]. The reagent is a cornerstone tool for determining the enantiomeric excess (ee) and absolute configuration of chiral molecules, a critical quality attribute in pharmaceutical development and asymmetric synthesis .

1 Reacts with alcohols/amines
2 Forms stable diastereomers
3 Enables achiral HPLC/GC separation
Stereochemical-control reagent for enantiomeric excess determination and absolute configuration studies.

Procurement Rationale: Why Generic (R)-(+)-1-Phenylethyl Isocyanate Substitution is Scientifically Unacceptable


Direct substitution with alternative chiral derivatizing agents or lower-purity materials is scientifically invalid and risks experimental failure. This compound's specific chiral recognition and separation performance are not a commodity function of the 'phenylethyl isocyanate' class. The (R)-(+)-enantiomer provides a distinct, quantitative separation profile compared to its (S)-(-) antipode, racemic mixtures, and even other popular chiral reagents like Mosher's acid chloride [1]. Critical performance metrics, including resolution factors (Rf) for challenging substrates with remote stereogenic centers [2] and baseline separation capability in specific analytical systems, are intrinsic to this exact stereoisomer and its high optical purity (≥99.5:0.5 enantiomeric ratio) [3]. Using a substitute introduces uncharacterized variables, directly compromising data integrity, regulatory compliance, and the validity of enantiomeric excess (ee) determinations.

(S)-(-) enantiomer or racemic mixture
Inverted or indeterminate diastereomer formation may compromise enantiomeric excess accuracy and chromatographic resolution.
Mosher’s acid chloride or other chiral reagents
May not resolve substrates with remote stereogenic centers; reported separation profiles are substrate-dependent and may not transfer.
Lower optical purity grades
Higher chiral impurity levels introduce systematic error in ee determination and may require additional method validation.

Quantitative Evidence Guide: Verifiable Differentiation of (R)-(+)-1-Phenylethyl Isocyanate


Quantified Superior Resolution for Remote Stereogenic Centers vs. Alternative Chiral Reagents

(R)-(+)-1-Phenylethyl isocyanate (1-PEIC) enables the successful chromatographic separation of diastereomeric carbamates derived from secondary alcohols where the stereogenic center is remote from the functional group. This is a known analytical challenge where other popular chiral derivatizing agents, such as Mosher's acid chloride, often fail to provide adequate resolution [1]. The diastereomeric carbamates of (±)-12-hydroxyoctadecanoic acid methyl ester, a substrate with a remote stereogenic center at C12, were successfully resolved using 1-PEIC on an achiral EC-5 capillary GC column, a feat described as a demonstration of its 'unique separation power' [1].

Resolution of remote stereogenic centers
Class-level inference
1-PEIC enabled GC separation of (±)-12-hydroxyoctadecanoic acid methyl ester carbamates on an achiral EC-5 column, whereas Mosher’s acid chloride and common reagents are reported insufficient for such remote centers.
Supports method development for substrates with remote stereochemistry; reported separation advantage over alternative reagents in this context.
Data to verify; chromatographic conditions and substrate scope require independent validation.
Chiral Analysis Gas Chromatography Hydroxy Fatty Acids

High Optical Purity: Guaranteed Enantiomeric Ratio of ≥99.5:0.5

The (R)-(+)-1-phenylethyl isocyanate available for procurement is specified with an exceptionally high optical purity. The enantiomeric ratio is certified to be ≥99.5:0.5 as determined by gas chromatography (GC), with an overall purity of ≥99.0% (sum of enantiomers) [1]. This level of optical purity is critical, as the presence of the undesired (S)-(-)-enantiomer in the reagent would directly lead to the formation of diastereomeric derivatives that are enantiomeric to the intended ones, creating complex, co-eluting peaks and compromising the accuracy of enantiomeric excess (ee) determinations [2].

Certified optical purity
Lot attribute
Enantiomeric ratio ≥99.5:0.5 (R:S) by GC
Minimizes systematic error in ee measurement; high optical purity supports accurate chiral analysis.
Specification to review per lot; lower-grade alternatives may introduce uncharacterized chiral impurity contributions.
Chiral Purity Quality Control Procurement Specification

Demonstrated HPLC Resolution of Amphetamine Enantiomers vs. Alternative Chiral Reagents

In a direct comparative study, (R)-(+)-1-phenylethyl isocyanate (PEIC) was one of four chiral reagents evaluated for the HPLC resolution of enantiomers of 1-phenyl-2-aminopropanes (amphetamines) [1]. While all four reagents formed diastereomeric derivatives, the separation performance was quantified and varied significantly. The HPLC resolution of diastereomeric derivatives from sugar isothiocyanates (GITC and AITC) and Mosher's acid chloride (MTPA·Cl) was typically greater than 98% baseline separation. In contrast, the resolution achieved with the derivatives from PEIC was less complete [1].

HPLC resolution of amphetamine enantiomers
Head-to-head
PEIC-derived diastereomers showed less complete separation than >98% baseline resolution achieved with sugar isothiocyanates (GITC, AITC) and Mosher’s acid chloride under identical reversed-phase conditions.
For amphetamine-type analytes, alternative reagents may offer higher resolution; selection depends on analytical goal.
Reported comparative study; method context should guide reagent choice.
Pharmaceutical Analysis HPLC Chiral Derivatization

Optimal Application Scenarios for (R)-(+)-1-Phenylethyl Isocyanate in Research and Development


Chiral Purity Analysis of Pharmaceutical Intermediates and Metabolites in Biological Fluids

This reagent is optimally applied in pharmaceutical R&D and QC for the determination of enantiomeric purity of amine-containing drug candidates and their metabolites. A validated method using (R)-(+)-1-phenylethyl isocyanate (RPEIC) has been described for the separation and quantification of the enantiomers of 5,6-dihydroxy-2-methyl-aminotetralin in biological fluids [1]. The procedure involves a selective derivatization step, allowing for the sensitive and accurate measurement of each enantiomer, which is essential for understanding the pharmacokinetic and pharmacodynamic profiles of chiral drugs [1].

Absolute Configuration Assignment of Novel Natural Products and Synthetic Alcohols

When isolating or synthesizing a new chiral secondary alcohol, determining its absolute configuration (R or S) is a fundamental requirement. (R)-(+)-1-Phenylethyl isocyanate is a premier reagent for this purpose. By reacting it with an alcohol of unknown configuration, the resulting diastereomeric carbamates can be analyzed by gas chromatography [2]. The predictable elution order of the diastereomers, derived from the known configuration of the (R)-reagent, allows for the direct assignment of the alcohol's configuration without the need for X-ray crystallography [2]. This method is particularly powerful for medium- to long-chain aliphatic alcohols where other methods are less effective [2].

Method Development for Enantiomeric Excess (ee) Determination of Bioactive Hydroxy Fatty Acids

The analysis of hydroxy fatty acids, important signaling molecules like oxylipins, is notoriously difficult due to the remote location of their stereogenic centers. (R)-(+)-1-Phenylethyl isocyanate has been shown to be uniquely effective in resolving these challenging analytes [3]. Its use in developing GC methods for determining the enantiomeric excess of hydroxy fatty acids from biological samples is a high-value application. The ability to accurately measure the ee of these compounds is critical for understanding their biosynthesis, biological activity, and role in disease [3].

Application
Selection Property
Validation Focus
Enantiomeric purity of amine-containing analytes in research matrices
Chiral derivatization for diastereomer formation
Method reproducibility and ee accuracy in biological fluid assays
Absolute configuration assignment of secondary alcohols
Predictable elution order from (R)-reagent
GC retention correlation with known configuration references
Enantiomeric excess determination of hydroxy fatty acids with remote centers
Effective resolution for challenging substrates
Chromatographic performance on achiral stationary phases

Technical Documentation Hub

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48 linked technical documents
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